Welcome to the BenchChem Online Store!
molecular formula C13H20N2O B8734947 3-(3-morpholin-4-ylpropyl)aniline

3-(3-morpholin-4-ylpropyl)aniline

Cat. No. B8734947
M. Wt: 220.31 g/mol
InChI Key: OFRNRABAIHKTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812022B2

Procedure details

A solution of 1M lithium aluminum hydride in THF (2.6 mL) was injected into a stirred suspension of {3-[3-(4-morpholinyl)-3-oxopropyl]phenyl}amine (120 mg, 0.51 mmol) in anhydrous THF (5 mL). The reaction was refluxed for 1 h under nitrogen. The suspension was cooled to 0° C. and quenched by careful addition of 1N NaOH. The base was added until gas evolution stopped. The reaction was concentrated to a white solid under vacuum, triturated with diethyl ether and filtered. The filtrate was concentrated under vacuum to 113 mg (89%) of the title compound, a clear oil. MS (ESI): M+H=221.17.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:13](=O)[CH2:14][CH2:15][C:16]2[CH:17]=[C:18]([NH2:22])[CH:19]=[CH:20][CH:21]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>C1COCC1>[N:7]1([CH2:13][CH2:14][CH2:15][C:16]2[CH:17]=[C:18]([NH2:22])[CH:19]=[CH:20][CH:21]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mg
Type
reactant
Smiles
N1(CCOCC1)C(CCC=1C=C(C=CC1)N)=O
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1 h under nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by careful addition of 1N NaOH
ADDITION
Type
ADDITION
Details
The base was added until gas evolution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to a white solid under vacuum
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to 113 mg (89%) of the title compound

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)CCCC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.